(S)-1-(4-(Methylsulfonyl)phenyl)ethanamine

Descripción general

Descripción

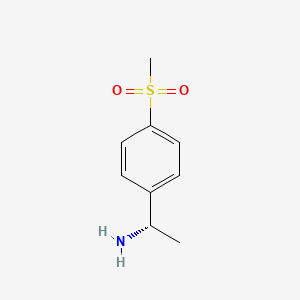

(S)-1-(4-(Methylsulfonyl)phenyl)ethanamine is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine can be achieved through several methods. One common approach involves the use of the Gabriel Synthesis, which is a classical method for producing primary amines from alkyl halides. This method utilizes phthalimide to prevent over-alkylation, ensuring the selective creation of primary amines . The synthesis proceeds through a series of steps: the generation of a phthalimide anion through nucleophilic substitution, the formation of N-alkylphthalimide via a second nucleophilic substitution, and the final hydrolysis to yield the primary amine.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods typically employ advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

(S)-1-(4-(Methylsulfonyl)phenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₉H₁₃NO₂S

- Molecular Weight : Approximately 199.27 g/mol

- Structure : The compound features a methylsulfonyl group attached to a phenyl ring, which is further connected to an ethanamine moiety. This unique structure contributes to its distinct chemical behavior and biological activity.

Research indicates that (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine interacts with various neurotransmitter systems, particularly serotonin and dopamine pathways. Its potential applications include:

- Mood Regulation : The compound may influence mood and anxiety-related behaviors through its interaction with serotonin receptors.

- Anticancer Activity : Preliminary studies suggest that it exhibits cytotoxic effects against several cancer cell lines, inducing apoptosis and inhibiting cell proliferation .

- Anti-inflammatory Properties : Investigations have shown potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Drug Development

This compound is being studied for its pharmacological properties, including:

- Binding Affinity Studies : Initial data suggest that it may have a binding affinity to various receptors involved in mood regulation, necessitating further studies to elucidate its full pharmacological profile.

- Therapeutic Potential : Its unique structure allows for interactions with multiple biological targets, indicating potential therapeutic applications in treating mood disorders and inflammation .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound on MDA-MB-231 breast cancer cells. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis, with significant alterations in gene expression related to tumor suppression .

Case Study 2: Anti-inflammatory Potential

In vitro studies tested the compound's anti-inflammatory effects using human cell lines. Results suggested a reduction in pro-inflammatory cytokine production, indicating its potential use in treating inflammatory diseases .

Mecanismo De Acción

The mechanism of action of (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the nature of the target and the context of the interaction.

Comparación Con Compuestos Similares

Similar Compounds

4-(Methylsulfonyl)phenylacetic acid: This compound shares the methylsulfonyl group and phenyl ring but differs in its acetic acid moiety.

Phenyl sulfone: Another related compound, phenyl sulfone, contains a sulfone group attached to a phenyl ring.

Uniqueness

(S)-1-(4-(Methylsulfonyl)phenyl)ethanamine is unique due to its chiral center, which imparts optical activity and can lead to different biological activities compared to its achiral counterparts

Actividad Biológica

(S)-1-(4-(Methylsulfonyl)phenyl)ethanamine, also known as (S)-1-(4-methylsulfonylphenyl)ethanamine hydrochloride, is a chiral compound with a significant potential in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₃NO₂S

- Molecular Weight : 199.27 g/mol

The compound features a methylsulfonyl group attached to a phenyl ring, connected to an ethanamine moiety, which contributes to its distinct biological activities.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the modulation of neurotransmitter systems. Here are some key findings:

- Neurotransmitter Interaction : Preliminary studies suggest that this compound may influence serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.

- Pharmacological Potential : It has been investigated for its potential as a pharmacological agent due to its interaction with specific receptors.

The mechanism of action of this compound involves several pathways:

- Receptor Binding : The compound is believed to interact with various serotonin receptors, particularly the 5-HT2A receptor, leading to modulation of neurotransmission and signaling pathways.

- Inhibition of Monoamine Oxidase (MAO) : This compound may inhibit MAO activity, preventing the breakdown of monoamines and increasing their availability in the synaptic cleft.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Influences serotonin and dopamine pathways for mood regulation. |

| Receptor Interaction | Potential binding to serotonin receptors affecting anxiety-related behaviors. |

| Enzyme Inhibition | Possible inhibition of monoamine oxidase, increasing monoamine availability. |

Case Study: Pharmacological Evaluation

A study evaluated the anti-inflammatory properties of related compounds with a methylsulfonyl group. The results indicated significant reductions in inflammation in animal models compared to standard treatments like diclofenac sodium. This suggests that compounds with similar structures could have therapeutic implications in pain management .

In Vitro Studies

In vitro assays have shown that this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to it demonstrated varying degrees of inhibition on cancer cell proliferation, indicating its potential as an anticancer agent .

Safety Profile

Despite its promising biological activities, safety assessments indicate that this compound can cause skin irritation and is harmful if ingested. Thus, careful handling is necessary during research and application.

Propiedades

IUPAC Name |

(1S)-1-(4-methylsulfonylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-7H,10H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAMLZUKCSRXAF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426124 | |

| Record name | (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037798-64-3 | |

| Record name | (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.